molecular formula C16H13FN2O2S2 B5793526 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

Cat. No. B5793526
M. Wt: 348.4 g/mol
InChI Key: FXJQSKYIKXPPLG-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide, also known as compound 1, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 involves the inhibition of several enzymes and proteins that are involved in the pathogenesis of various diseases. For example, 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 inhibits the activity of tyrosine kinases such as Abl and Src, which are involved in the development and progression of cancer. It also inhibits the activity of phosphodiesterases such as PDE4, which are involved in the regulation of inflammation. Additionally, 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 inhibits the activity of cyclooxygenases such as COX-2, which are involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, it inhibits the proliferation and migration of cancer cells, induces apoptosis in cancer cells, and reduces the production of inflammatory cytokines such as TNF-α and IL-6. It also reduces the severity of inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 is its broad-spectrum activity against various enzymes and proteins that are involved in the pathogenesis of different diseases. This makes it a promising candidate for the development of new therapeutics. However, one limitation of 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1. One direction is to optimize the synthesis method to improve the yield and purity of the 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 in animal models and humans. Additionally, further studies are needed to elucidate the molecular mechanisms of action of 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 and to identify potential drug targets for its use in the treatment of various diseases. Finally, the efficacy and safety of 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 need to be evaluated in clinical trials to determine its potential as a new therapeutic agent.

Synthesis Methods

The synthesis of 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methyl-1,3-thiazol-4-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-(2-methyl-1,3-thiazol-4-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

Compound 1 has been extensively studied for its potential in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. In vitro studies have shown that 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 inhibits the activity of several enzymes and proteins that are involved in these diseases, including tyrosine kinases, phosphodiesterases, and cyclooxygenases. In vivo studies have also demonstrated the efficacy of 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 in animal models of cancer and inflammation.

properties

IUPAC Name

4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c1-11-18-16(10-22-11)12-3-2-4-14(9-12)19-23(20,21)15-7-5-13(17)6-8-15/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJQSKYIKXPPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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